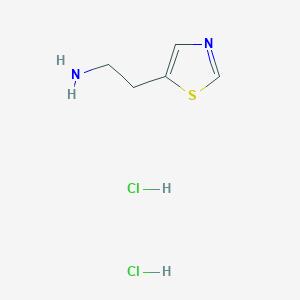
2-(Thiazol-5-yl)ethanamine dihydrochloride
Übersicht
Beschreibung
2-(Thiazol-5-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C5H10Cl2N2S and its molecular weight is 201.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Thiazol-5-yl)ethanamine dihydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique thiazole ring structure, exhibits potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C₅H₉Cl₂N₂S
- Molecular Weight : 164.66 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in water due to dihydrochloride salt formation
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole ring enhances the compound's ability to modulate enzyme activities and receptor functions, leading to diverse biological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
- Receptor Interaction : It potentially interacts with receptors involved in metabolic pathways, influencing cellular responses and signaling cascades.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
|---|---|---|
| Trichophyton viride | 0.08 mg/mL | 0.11 mg/mL |
| Aspergillus niger | 0.11 mg/mL | 0.23 mg/mL |
| Candida albicans | 0.15 mg/mL | 0.30 mg/mL |
These results suggest that the compound is more effective than traditional antifungal agents like ketoconazole .
Anticancer Activity
The thiazole moiety is known for its anticancer properties. Studies have shown that derivatives of thiazole can exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : Compounds derived from thiazole structures demonstrated IC50 values comparable or superior to established chemotherapeutics such as doxorubicin.
- Mechanisms : The anticancer effects are thought to arise from the ability of these compounds to induce apoptosis and inhibit tumor growth through various biochemical pathways .
Other Biological Activities
In addition to antimicrobial and anticancer effects, thiazole derivatives have been reported to possess:
- Anti-inflammatory properties : Potentially modulating inflammatory pathways.
- Antioxidant effects : Protecting cells from oxidative stress.
- Antidiabetic activity : Influencing glucose metabolism and insulin sensitivity .
Case Studies
-
Antimicrobial Efficacy Against Fungal Strains :
A study demonstrated that derivatives of thiazole, including this compound, exhibit potent antifungal activity against T. viride and A. niger, with MIC values significantly lower than those of conventional antifungals . -
Cytotoxicity in Cancer Models :
Research on thiazole analogs showed promising results in inhibiting cell proliferation in models of human glioblastoma and melanoma, suggesting that modifications of the thiazole ring can enhance therapeutic efficacy against certain cancers .
Eigenschaften
IUPAC Name |
2-(1,3-thiazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQFOWXMEIIZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















